molecular formula C23H25NO4 B15062048 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid

Cat. No.: B15062048
M. Wt: 379.4 g/mol
InChI Key: AFMLUKXMCIVXBQ-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Orn(Boc)-OH: Similar in structure and function, used for protecting amino groups.

    Fmoc-Dap(Boc)-OH: Used for the same purpose in peptide synthesis.

Uniqueness

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid is unique due to its specific structure, which includes a cyclobutyl group. This structural feature can impart different chemical properties and reactivity compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

InChI

InChI=1S/C23H25NO4/c1-23(11-6-12-23)13-20(21(25)26)24-22(27)28-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,27)(H,25,26)

InChI Key

AFMLUKXMCIVXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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